molecular formula C20H17N5O3S B2753410 methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate CAS No. 1448128-03-7

methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate

Katalognummer: B2753410
CAS-Nummer: 1448128-03-7
Molekulargewicht: 407.45
InChI-Schlüssel: WACAMHCIEWLIEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate is a chemical research reagent featuring a complex heterocyclic structure. This compound contains multiple pharmacologically significant moieties, including a 1,2,3-triazole, a thiazole, and a benzoate ester, which are of high interest in medicinal chemistry and drug discovery research . Core Research Applications The primary research value of this compound lies in its potential as a building block or intermediate in the synthesis of more complex molecules. Its structure is suggestive of potential utility in several areas: Medicinal Chemistry: The scaffold is relevant for investigating new therapeutic agents. Hybrid structures containing both triazole and thiazole rings have been studied for various biological activities . Chemical Biology: This compound may serve as a valuable probe for studying biological interactions or as a precursor in bioconjugation chemistry. Material Science: The conjugated system may be investigated for the development of novel organic materials. Mechanism of Action The specific biochemical mechanism of action and molecular targets for this compound are not currently characterized. Detailed pharmacological profiling, including target identification and binding affinity studies, is required to define its mechanism. Researchers are encouraged to conduct their own investigations to elucidate its biological activity. Quality & Usage This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for specific quality control data.

Eigenschaften

IUPAC Name

methyl 4-[5-amino-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-27-15-5-3-4-13(10-15)16-11-29-19(22-16)17-18(21)25(24-23-17)14-8-6-12(7-9-14)20(26)28-2/h3-11H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACAMHCIEWLIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H17N5O3SC_{20}H_{17}N_{5}O_{3}S with a molecular weight of 407.4 g/mol. Its structure includes a thiazole ring, a triazole moiety, and a methoxyphenyl group, which are critical for its biological activity.

Structural Representation

ComponentDescription
Molecular Formula C20H17N5O3SC_{20}H_{17}N_{5}O_{3}S
Molecular Weight 407.4 g/mol
CAS Number 1448128-03-7
SMILES Notation COC(=O)c1ccc(-n2nnc(-c3nc(-c4cccc(OC)c4)cs3)c2N)cc1

Anticancer Activity

Research has indicated that derivatives of thiazole and triazole exhibit significant anticancer properties. For instance, compounds similar to methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Antitumor Activity

In a study published in PMC9268695, compounds with structural similarities demonstrated moderate anti-proliferative effects against multiple cancer cell lines. The most effective compounds exhibited IC50 values less than that of the reference drug doxorubicin, highlighting their potential as anticancer agents .

The mechanism through which methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate exerts its biological effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been noted for their ability to disrupt microtubule dynamics, which is crucial for cancer cell division.
  • Modulation of Apoptotic Pathways : The presence of specific functional groups can influence apoptotic signaling pathways in cancer cells.

Anti-inflammatory Properties

Research has also pointed to the anti-inflammatory potential of thiazole derivatives. The activation of P2Y14 receptors by related compounds suggests a role in modulating inflammatory responses .

Antimicrobial Activity

Some studies suggest that triazole derivatives possess antimicrobial properties. The incorporation of thiazole rings has been associated with enhanced activity against various pathogens.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer IC50 < Doxorubicin in multiple cell lines
Anti-inflammatory Modulation of P2Y14 receptor
Antimicrobial Effective against various pathogensGeneral literature review

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the thiazole and triazole rings, which critically influence physicochemical and biological properties. Key comparisons include:

Compound Name / ID Substituents on Thiazole/Triazole Key Properties/Activities Synthesis Method
9a–9e Varied aryl (Ph, 4-F-Ph, 4-Br-Ph, 4-Me-Ph) Anticancer, antimicrobial (hypothesized) CuAAC, DMF/Na₂S₂O₅ catalysis
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl, benzothiazole Antiproliferative activity Reaction with 2-nitrophenyl azide
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole Cl, F, methyl groups Antimicrobial activity (reported) Condensation, DMF crystallization
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole, phenylcarbamoyl N/A (safety data reported) Not specified

Key Observations :

  • Substituent Electronic Effects : The 3-methoxyphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing halogens (Cl, Br, F) in compounds 9b–9d and 4–3. Methoxy groups typically enhance solubility and bioavailability compared to halogens, which may improve pharmacokinetics .
  • Biological Activity: Compounds with halogenated aryl groups (e.g., 9b–9c, 4–5) exhibit antimicrobial activity, while benzothiazole-triazole hybrids (e.g., ) show antiproliferative effects. The target compound’s amino and methoxy substituents may modulate similar activities, though empirical data are lacking.
  • Synthesis: Most analogs employ CuAAC or condensation in polar aprotic solvents (DMF, ethanol). The absence of a nitro group (cf. ) in the target compound may simplify synthesis by avoiding reduction steps.
Crystallographic and Structural Analysis

Isostructural compounds 4 and 5 were characterized via single-crystal X-ray diffraction (SHELXL ), revealing planar molecular conformations with halogen substituents influencing intermolecular interactions.

Vorbereitungsmethoden

Preparation of Methyl 4-Azidobenzoate

Step 1: Diazotization of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate a diazonium salt. Subsequent reaction with sodium azide (NaN₃) replaces the diazonium group with an azide, yielding methyl 4-azidobenzoate.

Reaction Conditions :

  • Solvent : Water/EtOH (1:1), 0–5°C.
  • Yield : 85–90%.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.30 (d, J = 8.4 Hz, 2H, ArH), 3.93 (s, 3H, OCH₃).
  • HRMS (ESI) : m/z calcd for C₈H₇N₃O₂ [M + H]⁺: 178.0612; found: 178.0609.

Synthesis of 4-(3-Methoxyphenyl)Thiazol-2-Amine

Step 1: Hantzsch Thiazole Synthesis
3-Methoxyacetophenone is brominated using bromine in acetic acid to form α-bromo-3-methoxyacetophenone. Reaction with thiourea in ethanol under reflux yields 4-(3-methoxyphenyl)thiazol-2-amine.

Reaction Conditions :

  • Temperature : 80°C, 6 hours.
  • Yield : 75–80%.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.8 Hz, 2H, ArH), 7.45 (t, J = 8.0 Hz, 1H, ArH), 6.98 (d, J = 8.4 Hz, 2H, ArH), 6.70 (s, 1H, NH₂), 3.85 (s, 3H, OCH₃).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C═N).

Derivatization of Thiazol-2-Amine to Propargylamine

Step 1: Protection of the Amine Group
The thiazole’s 2-amine is protected as a trifluoroacetamide using trifluoroacetic anhydride (TFAA) and triethylamine (TEA).

Reaction Conditions :

  • Solvent : Dichloromethane (DCM), 0°C to room temperature.
  • Yield : 90–95%.

Step 2: Propargylation
The protected thiazole is alkylated with propargyl bromide in the presence of potassium carbonate (K₂CO₃) to introduce the alkyne functionality.

Reaction Conditions :

  • Solvent : Acetonitrile, 60°C, 12 hours.
  • Yield : 70–75%.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.40 (t, J = 8.0 Hz, 1H, ArH), 7.00 (d, J = 8.4 Hz, 2H, ArH), 4.20 (s, 2H, CH₂C≡CH), 3.88 (s, 3H, OCH₃).
  • HRMS (ESI) : m/z calcd for C₁₄H₁₁F₃N₂OS [M + H]⁺: 329.0621; found: 329.0618.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Step 1: Triazole Formation
Methyl 4-azidobenzoate reacts with the propargylamine-thiazole derivative in the presence of CuSO₄ and sodium ascorbate to form the 1,4-disubstituted triazole.

Reaction Conditions :

  • Solvent : THF/H₂O (1:1), room temperature, 12 hours.
  • Yield : 60–65%.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (s, 1H, triazole-H), 8.10 (d, J = 8.4 Hz, 2H, benzoate-Ar

Q & A

Q. Essential techniques :

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry of the triazole and substitution patterns on the thiazole and benzene rings .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns consistent with the triazole-thiazole scaffold .
  • X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or bond connectivity .
    Data interpretation : Compare experimental spectra with computational predictions (e.g., DFT for NMR chemical shifts) .

Basic: What safety precautions are required when handling this compound?

Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
Protocols :

  • Use fume hoods and personal protective equipment (gloves, lab coats).
  • Avoid dust formation; handle in well-ventilated areas.
  • Emergency measures: Immediate decontamination with water for skin contact; seek medical attention for ingestion .

Advanced: How can synthetic yields be optimized for large-scale production?

Q. Methodological strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in triazole formation .
  • Catalyst optimization : Screen Cu(I) sources (e.g., CuSO4/sodium ascorbate vs. CuI) to minimize side products .
  • Temperature control : Reflux conditions (~80°C) improve thiazole ring closure efficiency .
    Troubleshooting : Monitor reaction progress via TLC or in-situ IR to identify incomplete coupling or hydrolysis of the methyl ester .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Q. Targeted assays :

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the triazole-thiazole scaffold’s affinity for ATP-binding pockets .
    Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .

Advanced: How do structural modifications influence its pharmacokinetic properties?

Q. SAR studies :

  • Methoxy group position : Compare 3-methoxyphenyl vs. 4-methoxyphenyl analogs; ortho-substitution may enhance metabolic stability .
  • Ester vs. carboxylic acid : Hydrolyze the methyl ester to assess solubility-bioactivity trade-offs .
  • Thiazole substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) to modulate logP and membrane permeability .
    Validation : Use in silico tools (e.g., SwissADME) to predict ADME properties pre-synthesis .

Advanced: What computational methods elucidate its binding modes with biological targets?

Q. Approaches :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cytochrome P450, EGFR kinase) .
  • MD simulations : Assess binding stability (e.g., RMSD plots) over 100-ns trajectories in explicit solvent .
    Key findings : The triazole nitrogen atoms often form hydrogen bonds with catalytic residues, while the methoxyphenyl group engages in π-π stacking .

Advanced: How stable is the compound under varying pH and temperature conditions?

Q. Stability studies :

  • pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The ester group is prone to hydrolysis under alkaline conditions .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C) .
    Storage recommendations : Store at –20°C in anhydrous DMSO or under inert gas to prevent ester hydrolysis .

Advanced: What advanced chromatographic methods resolve impurities in the final product?

Q. HPLC optimization :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min .
  • Detection : UV at 254 nm (triazole/thiazole absorption) .
    Impurity profiling : LC-MS/MS identifies byproducts (e.g., de-esterified analogs or unreacted intermediates) .

Advanced: What environmental impact assessments are needed for lab-scale use?

Q. Ecotoxicity protocols :

  • Biodegradation : OECD 301B tests to evaluate persistence in aqueous systems .
  • Bioaccumulation : Predict logKow (e.g., EPI Suite) to assess potential ecological risks .
    Waste management : Neutralize acidic/basic byproducts before disposal; incinerate halogenated impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.